Bivalirudin trifluoroacetate is classified as a direct thrombin inhibitor. It is synthesized through chemical methods that involve solid-phase peptide synthesis, utilizing various coupling reagents and protecting groups to ensure the integrity of the peptide structure during assembly. The compound is available in sterile powder form for reconstitution before administration.
The synthesis of bivalirudin trifluoroacetate can be achieved through solid-phase synthesis or a hybrid approach combining solid-phase and solution synthesis. The process generally involves the following steps:
Bivalirudin trifluoroacetate has a complex structure represented by its amino acid sequence:
The molecular weight of bivalirudin is approximately 2180 daltons when considering its anhydrous free base form. The trifluoroacetate salt form is used to enhance solubility and stability .
Bivalirudin trifluoroacetate undergoes reversible binding with thrombin, where it interacts with both the catalytic site and the anion-binding exosite. This interaction inhibits thrombin's ability to cleave fibrinogen into fibrin, thereby preventing clot formation. The cleavage of the bivalirudin molecule occurs slowly, allowing for potential recovery of thrombin activity over time .
Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin through two primary mechanisms:
In clinical studies, bivalirudin has demonstrated effectiveness in prolonging activated partial thromboplastin time and prothrombin time in a concentration-dependent manner .
Bivalirudin trifluoroacetate is primarily utilized in:
Bivalirudin trifluoroacetate (H-D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-OH·CF₃COOH) is synthesized via SPPS using Fmoc/t-butyl chemistry. Early methods employed Wang resin, requiring harsh cleavage conditions (80% trifluoroacetic acid), which risked alkylation of tyrosine residues and peptide degradation [4] [7]. To mitigate this, the Lonza group introduced chlorotrityl (Cl-Trt) resin, enabling cleavage under milder acidic conditions (1% trifluoroacetic acid) before global side-chain deprotection. This reduced tyrosine modification and improved crude peptide purity to >95% [4] [2]. Microwave-assisted coupling (75°C, 5 minutes per residue) with diisopropylcarbodiimide/OxymaPure activator further enhanced efficiency, suppressing racemization and achieving near-quantitative coupling yields [3].
Table 1: Resin Comparison in Bivalirudin SPPS
| Resin Type | Cleavage Conditions | Key Advantages | Limitations |
|---|---|---|---|
| Wang resin | 80% trifluoroacetic acid, 2–3 hours | Low cost, high loading | Tyrosine alkylation, peptide degradation |
| Chlorotrityl resin | 1% trifluoroacetic acid/dichloromethane, 30 minutes | Mild cleavage, reduced side reactions | Higher cost, lower loading capacity |
| Hyper acid-labile resin | 10% acetic acid, 1 hour | Avoids trifluoroacetic acid; suitable for hybrid synthesis | Limited commercial availability |
Trifluoroacetate counterions originate from trifluoroacetic acid cleavage cocktails and high-performance liquid chromatography purification. Trifluoroacetic acid serves as an ion-pairing agent in reverse-phase high-performance liquid chromatography, facilitating peptide separation but introducing trifluoroacetate anions that electrostatically bind to cationic residues (e.g., arginine guanidinium, N-terminal amine) [9] [3]. This results in bivalirudin trifluoroacetate salts containing up to 10–15% trifluoroacetate by weight. Due to trifluoroacetic acid cytotoxicity and potential inhibition of peptide bioactivity, ion exchange is essential. Traditional methods involve repeated lyophilization from 0.1 M hydrochloric acid, but this is inefficient for industrial scale [3].
Innovative approaches use hydrogen chloride-saturated organic solvents (acetonitrile, tert-butanol) for counterion exchange. Incubation with hydrogen chloride/tert-butanol achieves >95% trifluoroacetate-to-chloride exchange after one cycle, leveraging the low pKa of trifluoroacetic acid in acetonitrile (12.65 versus 0.2 in water) to promote dissociation. Post-exchange, peptides are dissolved in water and lyophilized, yielding chloride salts with <0.5% trifluoroacetate residue [3].
Bivalirudin impurities arise from synthesis, cleavage, or storage:
Table 2: Major Bivalirudin Impurities and Control Strategies
| Impurity Type | Structure/Origin | Control Strategy | Acceptance Limit |
|---|---|---|---|
| [-Gly] Bivalirudin | Deletion in Gly₅₋₈ region | Use of Fmoc-Gly₄-OH tetramer; double couplings | <0.5% |
| Aspartimide-Bivalirudin | Cyclized Asp⁹ derivative | Low-temperature deprotection; dimethyl sulfoxide-containing solvents | <0.3% |
| D-Asn⁹-Bivalirudin | Epimerization at Asn⁹ | Limited coupling duration; OxymaPure activators | <0.1% |
| 12-20-Bivalirudin | C-terminal fragment (residues 12–20) | Real-time high-performance liquid chromatography monitoring | <0.3% |
Scaling bivalirudin synthesis presents three hurdles:
Lonza’s hybrid strategy [(1+2)+(3+{4+5})] uses five solution-phase fragments combined via convergent condensations. This reduces raw material costs by 35% versus solid-phase peptide synthesis and achieves 98.5% purity at 500-kg scale [4].
Traditional solid-phase peptide synthesis relies on reprotoxic solvents: dimethylformamide (swelling agent) and dichloromethane (cleavage cosolvent). Bachem and Novo Nordisk identified sustainable alternatives via binary solvent screening [5]:
In bivalirudin synthesis, dimethyl sulfoxide/ethyl acetate suppressed Arg³ lactamization—a side reaction where arginine forms a 5-membered ring during Fmoc removal. Adjusting the solvent ratio to 7:3 (dimethyl sulfoxide/ethyl acetate) during Arg³-Pro⁴ coupling reduced this impurity from 1.5% to 0.3% at 7.5-mmol scale [5]. Additionally, microwave energy reduced synthesis time by 60%, cutting cumulative energy use by 45% [3].
Table 3: Green Solvent Systems in Bivalirudin Synthesis
| Solvent System | Viscosity (cP) | Polarity (π*) | Role in SPPS | Environmental Benefit |
|---|---|---|---|---|
| Dimethyl sulfoxide/Ethyl acetate (1:1) | 1.4 | 0.99 | Coupling/swelling | 75% lower toxicity vs. dimethylformamide |
| Dimethyl sulfoxide/2-MeTHF (3:7) | 1.2 | 0.87 | Fmoc deprotection | Biodegradable; non-halogenated |
| Tert-butanol/Water (4:1) | 3.1 | 0.54 | Cleavage/ion exchange | Replaces dichloromethane; reduces hazardous waste |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: